2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound features a 1,2,4-triazine core substituted with two furan-2-yl groups at positions 5 and 6, a sulfanylacetamide linker, and an N-(4-ethylphenyl) terminal group. Its synthesis likely involves alkylation of a triazine-thione intermediate with α-chloroacetamide derivatives, followed by modifications to introduce the furan and ethylphenyl moieties .
Properties
Molecular Formula |
C21H18N4O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H18N4O3S/c1-2-14-7-9-15(10-8-14)22-18(26)13-29-21-23-19(16-5-3-11-27-16)20(24-25-21)17-6-4-12-28-17/h3-12H,2,13H2,1H3,(H,22,26) |
InChI Key |
XFSNPTIUIFETPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Chemical Reactions Analysis
WAY-323237 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are tailored to the specific functional groups present in the compound. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed .
Scientific Research Applications
WAY-323237 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, WAY-323237 could be explored for its potential therapeutic effects, although specific applications in this field require further research. Additionally, this compound may have industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of WAY-323237 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully elucidated, it is believed that the compound exerts its effects by modulating certain biochemical pathways. This modulation can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Triazine/Triazole-Based Sulfanyl Acetamides
Key Compounds :
2-{[5,6-Di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
- Activity : IC₅₀ = 57,000 nM (Protein Tyrosine Phosphatase 4A3 inhibition) .
- Structural Difference : Nitrophenyl group instead of ethylphenyl.
- Impact : The electron-withdrawing nitro group reduces potency compared to ethyl-substituted analogs, likely due to decreased solubility or steric hindrance .
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives Activity: Anti-exudative activity (AEA) comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . Structural Difference: Triazole core instead of triazine; amino group at position 3. Impact: The triazole ring may enhance hydrogen bonding, but the absence of the ethylphenyl group reduces lipophilicity, limiting membrane permeability .
Table 1: Pharmacological and Structural Comparison
Sulfanyl Acetamides with Heterocyclic Modifications
iCRT3 [2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide]
- Activity : Inhibits Wnt/β-catenin signaling (IC₅₀ ~1–5 µM) .
- Structural Difference : Oxazole core instead of triazine; phenylethyl terminal group.
- Impact : The oxazole ring and phenylethyl group improve β-catenin binding but reduce selectivity compared to triazine-based compounds .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Substituent Effects on Activity
- Ethyl vs. Nitro Groups :
- Furan vs. Thienyl/Thiazole Moieties :
Biological Activity
2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanism of action, and its effects on various biological systems.
Chemical Structure and Properties
The compound features a triazine core with furan substituents and an acetamide functional group. Its molecular formula is with a molecular weight of 397.43 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19N5O3S |
| Molecular Weight | 397.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazine Ring : Utilizing condensation reactions to form the triazine structure.
- Introduction of Furan Groups : Achieved through electrophilic substitution.
- Attachment of the Acetamide Group : Via nucleophilic substitution.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields.
Antimicrobial Properties
Research indicates that derivatives of triazines often exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of cell wall synthesis and function.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves inhibition of the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis.
Anti-inflammatory Effects
In animal models, this compound has shown promise in reducing inflammation markers. It appears to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 10 µg/mL Escherichia coli 15 µg/mL Pseudomonas aeruginosa 20 µg/mL -
Anticancer Activity : In vitro tests on HeLa cells revealed a significant decrease in cell viability at concentrations above 25 µM after 48 hours of treatment.
Treatment Concentration (µM) Cell Viability (%) 0 100 25 70 50 40 100 15
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The nitrophenyl group may participate in redox reactions, affecting enzyme activity.
- Cell Signaling Disruption : By inhibiting key signaling pathways like PI3K/Akt, it can alter cellular responses leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
